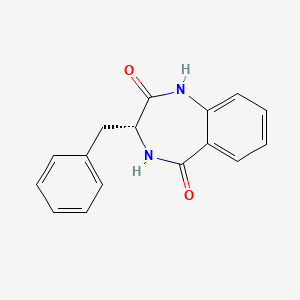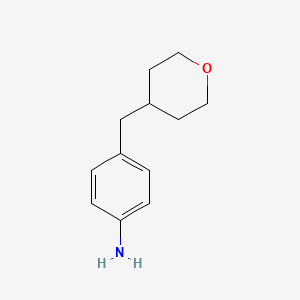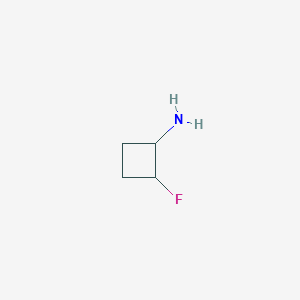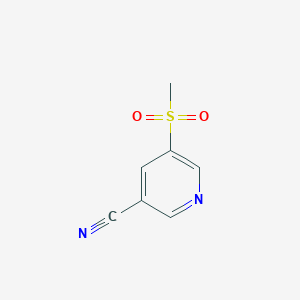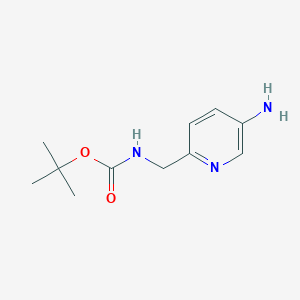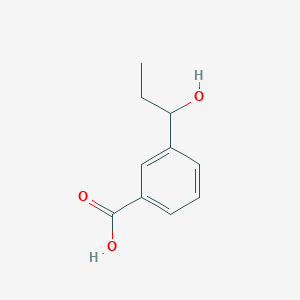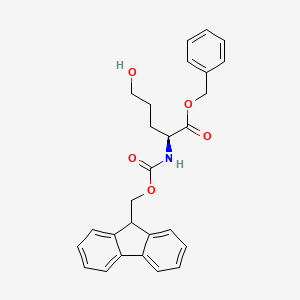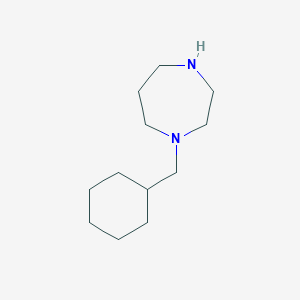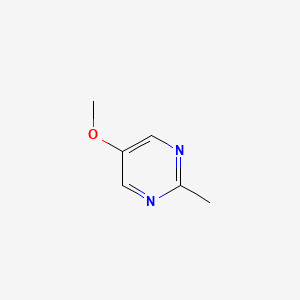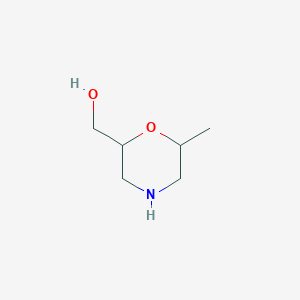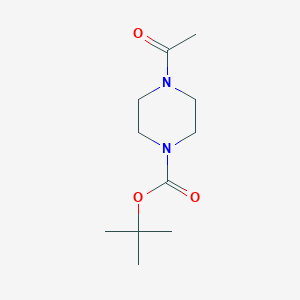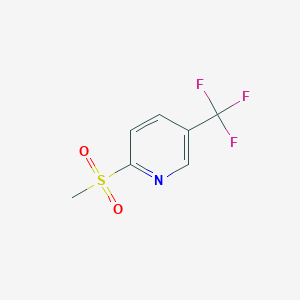
2-Methylsulfonyl-5-trifluoromethylpyridine
Descripción general
Descripción
2-Methylsulfonyl-5-trifluoromethylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a pyridine derivative that is widely used in various research studies, including medicinal chemistry, drug discovery, and organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Research has demonstrated the utility of sulfonamides, including compounds similar to 2-Methylsulfonyl-5-trifluoromethylpyridine, as terminators in cationic cyclizations. These reactions enable the efficient formation of polycyclic systems, which are crucial in the development of new pharmaceuticals and materials (Haskins & Knight, 2002). Additionally, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment, showcasing the application of sulfonated monomers in improving water flux and membrane properties (Liu et al., 2012).
Material Science and Engineering
In material science, the synthesis and characterization of novel sulfonated aromatic diamine monomers have led to the development of thin-film composite nanofiltration membranes. These membranes demonstrate enhanced water flux due to improved surface hydrophilicity without compromising dye rejection, indicating their potential for efficient water treatment and purification processes (Liu et al., 2012).
Pharmacological Research
Exploratory studies into the antiplasmodial and antitrypanosomal properties of 2-aminopyridines, which share structural similarities with 2-Methylsulfonyl-5-trifluoromethylpyridine, have identified several structural features crucial for antitrypanosomal activity. These findings underline the potential of such compounds in the development of new treatments for trypanosomiasis, a disease caused by Trypanosoma parasites (Veale et al., 2019).
Photoredox Catalysis
In the realm of photoredox catalysis, methyl fluorosulfonyldifluoroacetate, a compound related to 2-Methylsulfonyl-5-trifluoromethylpyridine, has been applied as a carbomethoxydifluoromethylating reagent under visible light conditions. This methodology opens new avenues for the carbomethoxydifluoromethylation of alkenes, styrenes, and heteroarenes, providing a versatile tool for the synthesis of difluoromethylated organic compounds (Yu, Xu, & Qing, 2016).
Propiedades
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-14(12,13)6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUWFCEAFIJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-5-trifluoromethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



